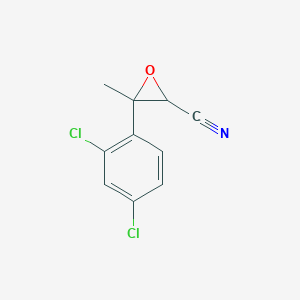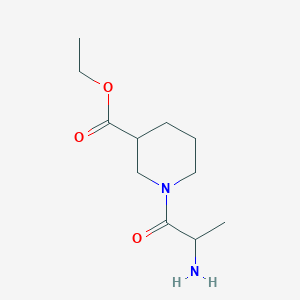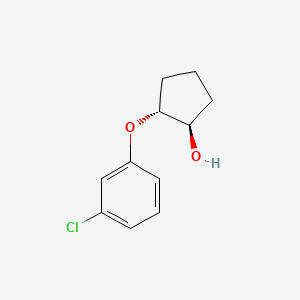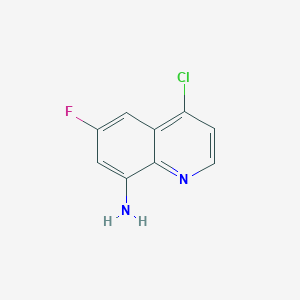![molecular formula C15H21ClO B13171740 ({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13171740.png)
({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring, a chloromethyl group, and a hexenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of benzene, followed by the introduction of the hexenyl chain through a series of reactions involving alkylation and etherification. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, which are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce toluene derivatives.
科学的研究の応用
({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic contexts.
類似化合物との比較
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the hexenyl chain.
Chloromethylbenzene: Similar but with different alkyl chain lengths and structures.
Hexylbenzene: Lacks the chloromethyl group but has a similar hexenyl chain.
特性
分子式 |
C15H21ClO |
|---|---|
分子量 |
252.78 g/mol |
IUPAC名 |
[4-(chloromethyl)-4-methylhex-5-enoxy]methylbenzene |
InChI |
InChI=1S/C15H21ClO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h3-6,8-9H,1,7,10-13H2,2H3 |
InChIキー |
CTIZLMAFLSPUCL-UHFFFAOYSA-N |
正規SMILES |
CC(CCCOCC1=CC=CC=C1)(CCl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


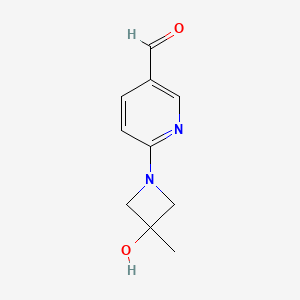


![Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171673.png)
![6-cyclopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13171678.png)
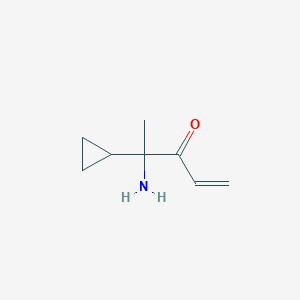

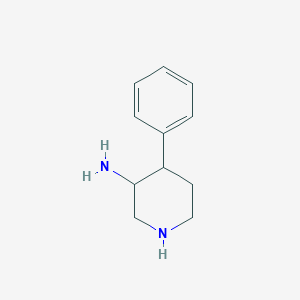
![5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13171702.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
